4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound notable for its unique structure, which features a pyrrole ring fused to a pyridine ring. The compound is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 7-position. Its molecular formula is , with a molecular weight of approximately 210.62 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in organic synthesis .
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged with detailed information regarding its properties and applications .
The compound falls under the category of heterocyclic organic compounds, specifically pyrrolo[3,2-c]pyridines. It is classified as a chlorinated derivative of pyrrolo[3,2-c]pyridine, which contributes to its reactivity and potential applications in pharmaceuticals .
The synthesis of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Catalysts and controlled temperatures are often used to optimize the reaction environment. In industrial settings, large-scale production may involve batch or continuous flow processes, utilizing automated reactors to ensure consistency and quality control .
The molecular structure of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine can be described as follows:
The InChI representation of this compound is InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3
.
Key data points for 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine include:
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is involved in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves interactions with specific biological targets such as enzymes and receptors. The presence of chlorine and methyl groups enhances binding affinity and specificity, potentially inhibiting certain kinases involved in signal transduction pathways related to cell proliferation .
While specific physical properties such as melting point are not always available in literature, general characteristics include:
Chemical properties include:
Relevant data on solubility or boiling point may require empirical measurement or specific literature references .
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
Further research is ongoing to fully elucidate its mechanism of action and optimize its efficacy for therapeutic applications.
Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals due to their structural diversity and biomimetic properties. Among nitrogen-containing heterocycles, pyridine derivatives represent ~14% of authorized N-heterocyclic drugs, demonstrating exceptional versatility in targeting oncological pathways, viral infections, and inflammatory disorders [6]. These scaffolds achieve target specificity through multiple binding interactions:
Table 1: Prevalence of Key Heterocycles in Oncology Drugs
Heterocycle Type | % of Oncology Drugs | Key Target Examples |
---|---|---|
Pyridine derivatives | 14% | EGFR, BRAF, Tubulin |
Indoles | 9% | Kinases, GPCRs |
Quinazolines | 7% | Tyrosine kinases |
Pyrrolopyridines | 3% (Emerging) | LSD1, Tubulin, Kinases |
The pyrrolo[3,2-c]pyridine scaffold—a bicyclic aza-indole isomer—exhibits enhanced target engagement through:
This framework enables rigid molecular geometries that lock bioactive conformations. In combretastatin A-4 (CA-4) mimics, replacing the cis-olefin with pyrrolo[3,2-c]pyridine eliminates geometric isomerization while maintaining tubulin-binding potency (IC50 = 0.12-0.21 μM) [4]. The scaffold’s synthetic versatility supports derivatization at C-3, C-4, and N-1 positions, enabling extensive structure-activity relationship (SAR) exploration.
The specific 4-chloro-7-methyl derivative (CAS# 1082040-95-6) emerged from systematic optimization of pyrrolopyridine-based therapeutics. Key structural drivers include:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5